D-I03

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

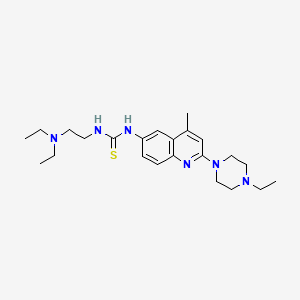

1-[2-(diethylamino)ethyl]-3-[2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N6S/c1-5-27(6-2)11-10-24-23(30)25-19-8-9-21-20(17-19)18(4)16-22(26-21)29-14-12-28(7-3)13-15-29/h8-9,16-17H,5-7,10-15H2,1-4H3,(H2,24,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDGHRWOHOPKIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(C=C(C=C3)NC(=S)NCCN(CC)CC)C(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

D-I03 RAD52 Inhibitor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of the RAD52 inhibitor, D-I03. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the inhibitor's function, supporting quantitative data, and the experimental protocols used for its characterization.

Core Mechanism of Action: Exploiting Synthetic Lethality

This compound is a selective small molecule inhibitor of the RAD52 protein, a key player in DNA double-strand break (DSB) repair. The primary mechanism of action of this compound revolves around the concept of synthetic lethality . In normal, healthy cells, multiple DNA repair pathways exist to maintain genomic integrity. However, certain cancer cells, particularly those with mutations in the BRCA1 or BRCA2 genes, are deficient in the primary homologous recombination (HR) pathway for high-fidelity DSB repair. These cancerous cells become heavily reliant on alternative, RAD52-dependent DNA repair pathways for survival.[1][2]

This compound exploits this dependency. By inhibiting RAD52, this compound effectively cripples the remaining functional DNA repair mechanisms in BRCA-deficient cancer cells. This leads to an accumulation of unrepaired DNA damage, ultimately triggering cell death.[1][2] In contrast, normal cells with functional BRCA1 and BRCA2 are largely unaffected by RAD52 inhibition, as they can still rely on the primary HR pathway. This selective targeting of cancer cells is a cornerstone of its therapeutic potential.[2]

Biochemically, this compound directly binds to the RAD52 protein.[2] This interaction disrupts the essential functions of RAD52 in DNA repair, specifically its ability to mediate single-strand annealing (SSA) and D-loop formation, which are critical steps in alternative recombination pathways.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data that characterize the activity of the this compound inhibitor.

| Parameter | Value | Assay Method |

| Binding Affinity (Kd) | 25.8 µM | Surface Plasmon Resonance (SPR) |

| IC50 (Single-Strand Annealing) | 5 µM | Fluorescence-Quenching Assay |

| IC50 (D-loop Formation) | 8 µM | Gel-based D-loop Assay |

Table 1: Biochemical Activity of this compound [3][4]

| Cell Line | Genetic Background | Effect of this compound Treatment |

| Capan-1 | BRCA2-deficient | Suppressed growth |

| UWB1.289 | BRCA1-deficient | Suppressed growth |

| 32Dcl3 (murine) | BRCA1-deficient | Decreased RAD52 foci formation (from 38.7% to 17.1% of cells with foci in the presence of 2.5 µM this compound and cisplatin) |

| MDA-MB-436 (in vivo) | BRCA1-deficient | Reduced tumor growth (50 mg/kg/day) |

Table 2: Cellular and In Vivo Effects of this compound [3][5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to the mechanism of action of this compound.

Figure 1: this compound Mechanism in BRCA-Deficient Cells.

Figure 2: Experimental workflow for this compound characterization.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol outlines the determination of the binding affinity (Kd) of this compound to the RAD52 protein.

-

Instrumentation: A Biacore T200 or similar SPR instrument is used.

-

Sensor Chip: A CM5 sensor chip is typically used for protein immobilization.

-

Immobilization of RAD52:

-

The sensor chip surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Recombinant human RAD52 protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) is injected over the activated surface to achieve an immobilization level of approximately 10,000 response units (RU).

-

The surface is then deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5.

-

-

Binding Analysis:

-

This compound is serially diluted in a running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). A typical concentration range for this compound is 3.125 µM to 50 µM.[6]

-

Each concentration of this compound is injected over the RAD52-immobilized surface and a reference flow cell for a specified association time (e.g., 120 seconds), followed by a dissociation phase with running buffer.

-

The sensorgrams are double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.

-

-

Data Analysis: The equilibrium binding responses are plotted against the this compound concentration, and the data are fitted to a 1:1 steady-state affinity model to determine the dissociation constant (Kd).

Fluorescence-Quenching Single-Strand Annealing (SSA) Assay

This assay measures the ability of this compound to inhibit the SSA activity of RAD52.

-

Principle: A partially double-stranded DNA substrate is used where one strand is labeled with a fluorophore (e.g., fluorescein) and the complementary strand has a quencher (e.g., Black Hole Quencher 1) in close proximity, resulting in low fluorescence. A third, complementary single-stranded DNA is introduced. RAD52-mediated annealing of this third strand displaces the quencher-labeled strand, leading to an increase in fluorescence.

-

Reagents:

-

Fluorescently labeled oligonucleotide (e.g., 5'-[FLU]-oligo-3')

-

Quencher-labeled oligonucleotide (e.g., 5'-oligo-[BHQ1]-3')

-

Unlabeled complementary oligonucleotide

-

Recombinant human RAD52 protein

-

Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.25 mg/ml BSA)

-

-

Procedure:

-

The fluorescent and quencher-labeled oligonucleotides are pre-annealed to form the DNA substrate.

-

In a 96-well plate, varying concentrations of this compound are pre-incubated with RAD52 in the assay buffer for 15 minutes at room temperature.

-

The unlabeled complementary oligonucleotide is added to the wells.

-

The reaction is initiated by the addition of the DNA substrate.

-

Fluorescence is monitored over time using a plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis: The initial rate of the reaction is calculated for each this compound concentration. The rates are then plotted against the inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value.

D-loop Formation Assay

This assay assesses the inhibitory effect of this compound on the ability of RAD52 to form a displacement loop (D-loop), a key intermediate in homologous recombination.

-

Principle: A radioactively labeled single-stranded DNA (ssDNA) oligonucleotide is incubated with a supercoiled plasmid DNA containing a homologous sequence. RAD52 facilitates the invasion of the ssDNA into the plasmid, forming a D-loop structure. The formation of this product is detected by its slower migration on an agarose gel.

-

Reagents:

-

32P-labeled ssDNA oligonucleotide

-

Homologous supercoiled plasmid DNA (e.g., pUC19)

-

Recombinant human RAD52 protein

-

Reaction buffer (e.g., 30 mM Tris-acetate pH 7.5, 1 mM DTT, 50 mM NaCl, 10 mM MgCl2)

-

-

Procedure:

-

RAD52 is pre-incubated with varying concentrations of this compound in the reaction buffer for 10 minutes at 37°C.

-

The 32P-labeled ssDNA is added, and the incubation continues for another 10 minutes at 37°C.

-

The reaction is initiated by the addition of the supercoiled plasmid DNA and incubated for 20 minutes at 37°C.

-

The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

-

The products are separated by electrophoresis on a 1% agarose gel.

-

The gel is dried and exposed to a phosphor screen, and the D-loop product is visualized and quantified by autoradiography.

-

-

Data Analysis: The amount of D-loop formed at each this compound concentration is quantified and expressed as a percentage of the no-inhibitor control. The IC50 is determined from the dose-response curve.

Cell Viability Assay

This protocol determines the effect of this compound on the proliferation of cancer cells, particularly comparing BRCA-proficient and BRCA-deficient lines.

-

Cell Lines:

-

BRCA-deficient: Capan-1 (BRCA2-mutant), UWB1.289 (BRCA1-mutant)

-

BRCA-proficient controls

-

-

Reagents:

-

Appropriate cell culture medium and supplements

-

This compound stock solution (e.g., in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)

-

-

Procedure:

-

Cells are seeded in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allowed to attach overnight.

-

The next day, the medium is replaced with fresh medium containing serial dilutions of this compound (e.g., 0-10 µM). A vehicle control (DMSO) is also included.[3]

-

Cells are incubated for a specified period (e.g., 72 hours).

-

The cell viability reagent is added to each well according to the manufacturer's instructions.

-

After incubation with the reagent, the signal (luminescence, absorbance, or fluorescence) is measured using a plate reader.

-

-

Data Analysis: The signal from treated wells is normalized to the vehicle control to determine the percentage of cell viability. The data are plotted against this compound concentration to generate a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition).

RAD52 Foci Formation Assay (Immunofluorescence)

This assay is used to visualize the recruitment of RAD52 to sites of DNA damage and to assess the ability of this compound to inhibit this process.

-

Cell Lines: A cell line expressing GFP-RAD52 or a line that can be stained with a RAD52 antibody is used (e.g., 32Dcl3 murine hematopoietic cells expressing GFP-RAD52).[3]

-

Reagents:

-

DNA damaging agent (e.g., cisplatin)

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against a DNA damage marker (e.g., γH2AX) if not using a GFP-tagged protein.

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

-

Procedure:

-

Cells are grown on coverslips and pre-treated with this compound (e.g., 2.5 µM) for 4 hours.[3]

-

A DNA damaging agent (e.g., cisplatin) is added and incubated for a further 16 hours to induce DNA damage and foci formation.[3]

-

Cells are washed with PBS and fixed.

-

Cells are permeabilized and then blocked to prevent non-specific antibody binding.

-

If not using a GFP-tagged protein, cells are incubated with a primary antibody against RAD52, followed by a fluorescently labeled secondary antibody.

-

Coverslips are mounted on slides with a mounting medium containing DAPI.

-

-

Imaging and Analysis:

-

Images are acquired using a fluorescence or confocal microscope.

-

The number of cells with RAD52 foci (typically >5 foci per nucleus) is counted in at least 100 cells per condition.

-

The percentage of foci-positive cells is calculated and compared between treated and untreated groups.

-

References

- 1. Targeting BRCA1- and BRCA2-deficient cells with RAD52 small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rad52 forms DNA repair and recombination centers during S phase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting BRCA1- and BRCA2-deficient cells with RAD52 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Identification of a RAD52 Inhibitor Inducing Synthetic Lethality in BRCA2-Deficient Cancer Cells [frontiersin.org]

- 6. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

D-I03: A Targeted Approach to Disrupting DNA Repair in Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate cellular process of DNA repair, the protein RAD52 has emerged as a critical component, particularly in cancer cells exhibiting deficiencies in the BRCA1 and BRCA2 genes. This dependency has positioned RAD52 as a promising therapeutic target. D-I03 is a selective small molecule inhibitor of RAD52 that has demonstrated significant potential in disrupting DNA repair pathways, leading to synthetic lethality in BRCA-deficient cancer cells. This document provides a comprehensive technical overview of the function of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity. The quantitative data, detailed protocols, and pathway visualizations presented herein are intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology and DNA repair.

Introduction to this compound and its Target: RAD52

DNA is constantly under assault from both endogenous and exogenous sources, leading to various forms of damage. To maintain genomic integrity, cells have evolved a complex network of DNA repair pathways.[1][2] One such crucial pathway is Homologous Recombination (HR), which accurately repairs DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[2] Key proteins in the HR pathway include BRCA1, BRCA2, and RAD51.[3]

In a significant portion of hereditary breast and ovarian cancers, mutations in the BRCA1 or BRCA2 genes lead to a deficient HR pathway. These cancer cells become heavily reliant on alternative DNA repair mechanisms for survival, a concept known as synthetic lethality. One such pathway that gains prominence in the absence of functional BRCA proteins is mediated by RAD52.[1]

RAD52 is a multifunctional protein that plays a key role in the repair of DNA double-strand breaks through single-strand annealing (SSA) and in the stabilization and processing of stalled replication forks.[1][4] Its central role in the viability of BRCA-deficient cancer cells makes it an attractive target for therapeutic intervention. This compound has been identified as a selective inhibitor of RAD52, demonstrating the ability to disrupt its DNA repair functions and induce synthetic lethality in cancer cells with compromised BRCA function.[1][4]

Mechanism of Action of this compound

This compound exerts its biological effects by directly binding to the RAD52 protein and inhibiting its key enzymatic activities. The primary mechanisms of action are:

-

Inhibition of Single-Strand Annealing (SSA): this compound effectively blocks the ability of RAD52 to anneal complementary single-stranded DNA (ssDNA) overhangs, a critical step in the SSA pathway of DSB repair.[4]

-

Inhibition of D-loop Formation: The inhibitor also prevents RAD52 from mediating the invasion of a single-stranded DNA into a homologous double-stranded DNA molecule to form a displacement loop (D-loop), a foundational step in homologous recombination.[4][5]

By inhibiting these RAD52-dependent processes, this compound compromises the ability of BRCA-deficient cancer cells to repair DNA damage, ultimately leading to cell death. Notably, this compound has been shown to be selective for RAD52, with no significant effect on the formation of RAD51 foci, another key protein in the HR pathway.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data that characterize the interaction of this compound with RAD52 and its cellular effects.

| Parameter | Value | Description | Reference |

| Binding Affinity (Kd) | 25.8 µM | The equilibrium dissociation constant, indicating the binding affinity of this compound to the RAD52 protein. | [1][4] |

| IC50 (Single-Strand Annealing) | 5 µM | The concentration of this compound required to inhibit 50% of RAD52-mediated single-strand annealing activity. | [1][4] |

| IC50 (D-loop Formation) | 8 µM | The concentration of this compound required to inhibit 50% of RAD52-mediated D-loop formation. | [1][4][5] |

Table 1: Biochemical Activity of this compound

| Experimental Model | This compound Concentration | Effect | Reference |

| Cisplatin-treated BRCA1-deficient 32Dcl3 murine hematopoietic cells (GFP-RAD52) | 2.5 µM | Decreased the fraction of cells with RAD52 foci from 38.7% to 17.1%. Increased the fraction of cells without foci from 48.4% to 71.9%. | [4] |

| BRCA1-deficient Capan-1 and UWB1.289 cells | 0 - 10 µM | Preferentially suppressed the growth of these cells in a concentration-dependent manner. | [4] |

| Nude mice with BRCA1-deficient MDA-MB-436 tumor xenografts | 50 mg/kg/day (i.p.) | Reduced tumor growth over a 7-day treatment period. | [4] |

Table 2: Cellular and In Vivo Efficacy of this compound

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in DNA Repair

The following diagram illustrates the central role of RAD52 in DNA double-strand break repair and the inhibitory effect of this compound.

Caption: this compound inhibits RAD52-mediated DNA repair pathways.

Experimental Workflow for Assessing this compound Efficacy

This diagram outlines a typical experimental workflow to evaluate the effectiveness of this compound.

References

The Role of D-I03 in the Single-Strand Annealing Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The single-strand annealing (SSA) pathway is a crucial DNA double-strand break (DSB) repair mechanism that, while essential for genomic integrity, can also lead to mutagenic deletions. Central to this pathway is the RAD52 protein, which facilitates the annealing of homologous single-stranded DNA sequences. The small molecule D-I03 has emerged as a selective inhibitor of RAD52, offering a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This technical guide provides an in-depth analysis of the role of this compound in the SSA pathway, presenting quantitative data on its inhibitory effects, detailed experimental protocols for its study, and visual representations of the underlying molecular mechanisms.

Introduction to the Single-Strand Annealing Pathway

The single-strand annealing (SSA) pathway is a specialized form of DNA double-strand break (DSB) repair that operates when a break occurs between two repeated DNA sequences.[1] The process is initiated by the resection of the DSB ends, creating 3' single-stranded DNA (ssDNA) overhangs.[2] These overhangs are then coated by Replication Protein A (RPA), which is subsequently displaced by RAD52.[2] RAD52, a key protein in this pathway, facilitates the annealing of the complementary repeat sequences.[1] Following annealing, the non-homologous 3' flaps are cleaved by the ERCC1-XPF endonuclease, and any remaining gaps are filled by DNA polymerase, resulting in the ligation of the repaired strands.[1] This process, however, invariably leads to the deletion of the DNA sequence between the repeats, making it an error-prone repair mechanism.[1]

This compound: A Selective Inhibitor of RAD52

This compound is a small molecule that has been identified as a selective inhibitor of the RAD52 protein.[3][4] Its mechanism of action involves the direct binding to RAD52, thereby disrupting its function in the SSA pathway.[5] This inhibition has been shown to be particularly effective in cells that are deficient in the BRCA1 or BRCA2 tumor suppressor proteins, a concept known as synthetic lethality.[6] In these cells, the homologous recombination (HR) pathway of DNA repair is compromised, making them more reliant on the SSA pathway for survival.[6] By inhibiting RAD52, this compound effectively cripples the remaining major DSB repair pathway, leading to the selective killing of these cancer cells.[7]

Quantitative Data on this compound Activity

The efficacy of this compound as a RAD52 inhibitor has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available.

| Parameter | Value | Description |

| Kd for RAD52 | 25.8 μM | The dissociation constant (Kd) represents the binding affinity of this compound to the RAD52 protein.[3][4] |

| IC50 for SSA | 5 μM | The half-maximal inhibitory concentration (IC50) for RAD52-dependent single-strand annealing.[3][4] |

| IC50 for D-loop formation | 8 μM | The half-maximal inhibitory concentration (IC50) for D-loop formation, another RAD52-mediated process.[3][4] |

Table 1: Biochemical Inhibition Data for this compound.

| Cell Line | Treatment | Effect |

| BRCA1-deficient (Capan-1) | This compound (0-10 μM) | Concentration-dependent suppression of cell growth.[3] |

| BRCA2-deficient (UWB1.289) | This compound (0-10 μM) | Concentration-dependent suppression of cell growth.[3] |

| BCR-ABL1-positive, BRCA1-deficient murine hematopoietic cells | This compound (2.5 μM) + Cisplatin | Decreased fraction of cells with RAD52 foci from 38.7% to 17.1%.[3][7] |

| BRCA1-deficient (MDA-MB-436) tumor in nu/nu mice | This compound (50 mg/kg/day, i.p.) | Reduction in tumor growth.[3] |

Table 2: Cellular and In Vivo Effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in the single-strand annealing pathway.

Single-Strand Annealing (SSA) GFP Reporter Assay

This assay is used to quantify the efficiency of the SSA pathway in living cells. It utilizes a reporter plasmid containing a mutated GFP gene with two homologous regions separated by a stop codon and an I-SceI endonuclease recognition site.[8] Repair of an I-SceI-induced DSB by SSA leads to the restoration of a functional GFP gene, which can be quantified by flow cytometry.[8]

Materials:

-

U2OS cells stably expressing the SA-GFP reporter construct[8]

-

pCBASceI plasmid (for I-SceI expression)

-

Lipofectamine 2000 (Invitrogen)

-

Opti-MEM medium (Gibco)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (MedchemExpress)

-

Flow cytometer

Protocol:

-

Seed U2OS-SA-GFP cells in 12-well plates at a density that will result in 80-90% confluency at the time of transfection.

-

On the day of transfection, prepare the transfection complexes. For each well, dilute 1 µg of pCBASceI plasmid in 50 µL of Opti-MEM. In a separate tube, dilute 2 µL of Lipofectamine 2000 in 50 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the diluted plasmid and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

-

Add the transfection complexes to the cells.

-

24 hours post-transfection, treat the cells with varying concentrations of this compound or vehicle control (DMSO).

-

48 hours after this compound treatment, harvest the cells by trypsinization.

-

Resuspend the cells in PBS and analyze the percentage of GFP-positive cells using a flow cytometer. The percentage of GFP-positive cells is indicative of the SSA efficiency.

D-Loop Formation Assay

This in vitro assay assesses the ability of RAD52 to mediate the invasion of a single-stranded DNA into a homologous double-stranded DNA molecule, forming a displacement loop (D-loop).

Materials:

-

Purified human RAD52 protein

-

5'-32P-labeled single-stranded oligonucleotide (e.g., 50-mer)

-

Homologous supercoiled dsDNA plasmid

-

Reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 1 mM DTT, 100 µg/ml BSA, 10 mM MgCl2)

-

This compound

-

Stop buffer (e.g., 0.5% SDS, 25 mM EDTA)

-

Agarose gel

-

Phosphorimager

Protocol:

-

Prepare reaction mixtures containing the reaction buffer, 32P-labeled ssDNA oligonucleotide, and varying concentrations of this compound or vehicle control.

-

Add purified RAD52 protein to the reaction mixtures and incubate for 10 minutes at 37°C to allow for RAD52-ssDNA complex formation.

-

Initiate the D-loop formation by adding the homologous supercoiled dsDNA plasmid.

-

Incubate the reaction for 15 minutes at 37°C.

-

Stop the reaction by adding the stop buffer.

-

Analyze the reaction products by electrophoresis on a 1% agarose gel.

-

Dry the gel and visualize the radiolabeled DNA using a phosphorimager. The amount of D-loop formed is quantified as a percentage of the total radioactivity.

RAD52 Foci Formation Assay

This cell-based assay visualizes the recruitment of RAD52 to sites of DNA damage, a hallmark of its activation.

Materials:

-

Cells expressing GFP-RAD52 (e.g., BCR-ABL1-positive BRCA1-deficient 32Dcl3 murine hematopoietic cells)[3]

-

Cisplatin

-

This compound

-

Poly-L-lysine coated coverslips

-

Paraformaldehyde (PFA)

-

DAPI stain

-

Fluorescence microscope

Protocol:

-

Seed the GFP-RAD52 expressing cells on poly-L-lysine coated coverslips.

-

Treat the cells with cisplatin (e.g., 10 µM) for 2 hours to induce DNA damage.

-

Remove the cisplatin-containing medium and add fresh medium with or without this compound (e.g., 2.5 µM).

-

Incubate the cells for 24 hours.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize the GFP-RAD52 foci using a fluorescence microscope.

-

Quantify the percentage of cells with a defined number of foci (e.g., >5 foci per nucleus).

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the single-strand annealing pathway and the inhibitory effect of this compound.

Caption: The Single-Strand Annealing (SSA) Pathway.

Caption: Inhibition of RAD52 by this compound in the SSA pathway.

Caption: Workflow for the SSA-GFP Reporter Assay.

Conclusion

This compound represents a significant tool for both basic research and therapeutic development. Its selective inhibition of RAD52 provides a powerful method to probe the intricacies of the single-strand annealing pathway and its role in maintaining genomic stability. Furthermore, the synthetic lethal relationship between RAD52 inhibition and BRCA deficiencies highlights the potential of this compound as a targeted therapy for a significant subset of cancers. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers seeking to investigate the role of this compound and the SSA pathway in their own studies. Continued research into this compound and other RAD52 inhibitors will undoubtedly advance our understanding of DNA repair and open new avenues for personalized cancer treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. Haber Lab - Single Strand Annealing [sites.google.com]

- 3. A robust CRISPR–Cas9-based fluorescent reporter assay for the detection and quantification of DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. RAD52 as a Potential Target for Synthetic Lethality-Based Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Assaying double-strand break repair pathway choice in mammalian cells using a targeted endonuclease or the RAG recombinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

D-I03: A Technical Guide to its Application as a Chemical Probe for RAD52 Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule D-I03 as a chemical probe for the human RAD52 protein. RAD52 plays a crucial, albeit complex, role in DNA double-strand break (DSB) repair, particularly in homologous recombination (HR) pathways and single-strand annealing (SSA). Its function as a backup repair pathway in certain cancer contexts, especially in BRCA-deficient tumors, has made it an attractive target for therapeutic development. This compound is a vital tool for elucidating the cellular functions of RAD52 and for validating it as a druggable target.

This compound: Mechanism of Action and Properties

This compound was identified through in-silico screening as a potential inhibitor of RAD52. It is a small molecule that binds directly to the DNA-binding domain of RAD52, thereby disrupting its interaction with single-stranded DNA (ssDNA). This inhibition prevents RAD52 from carrying out its crucial role in the annealing of homologous DNA strands, a key step in SSA. The primary mechanism of action of this compound is the allosteric inhibition of RAD52's ssDNA annealing activity.

Key Properties of this compound:

-

Target: Human RAD52 protein

-

Binding Site: DNA-binding cleft of the RAD52 protein

-

Mechanism: Allosteric inhibitor of single-strand annealing (SSA) activity

-

Cellular Effect: Sensitizes BRCA2-deficient cells to DNA damage and reduces their viability.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays.

Table 1: In Vitro Activity of this compound

| Assay Type | Description | IC50 Value (µM) | Reference |

| Single-Strand Annealing (SSA) | Measures the ability of RAD52 to anneal complementary ssDNA strands. | ~3 | |

| Electrophoretic Mobility Shift Assay (EMSA) | Detects the inhibition of RAD52 binding to ssDNA. | ~5 | |

| Surface Plasmon Resonance (SPR) | Measures the direct binding affinity of this compound to the RAD52 protein. | Not Reported |

Table 2: Cellular Activity of this compound

| Cell Line | Genetic Background | Assay Type | Endpoint Measured | Concentration (µM) | Effect | Reference |

| U2OS | BRCA2-proficient | Cell Viability | Cell survival | 10-30 | Minimal effect | |

| PEO1 | BRCA2-deficient | Cell Viability | Cell survival | 10-30 | Significant reduction in viability | |

| Capan-1 | BRCA2-deficient | Cell Viability | Cell survival | 10-30 | Significant reduction in viability | |

| EUFA423 | FANCC-deficient | Cell Viability | Cell survival | 10-30 | Significant reduction in viability | |

| HeLa-DR-GFP | HR reporter | Homologous Recombination (HR) | GFP-positive cells | 10 | Reduction in HR efficiency | |

| U2OS-SSA-GFP | SSA reporter | Single-Strand Annealing (SSA) | GFP-positive cells | 10 | Significant reduction in SSA efficiency |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro Single-Strand Annealing (SSA) Assay

This assay biochemically assesses the ability of this compound to inhibit the ssDNA annealing activity of purified RAD52 protein.

Materials:

-

Purified human RAD52 protein

-

Complementary fluorescently labeled oligonucleotides (e.g., 30-mer ssDNA with Cy3 and Cy5 at the 5' ends)

-

Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1 mg/ml BSA)

-

This compound dissolved in DMSO

-

96-well microplate

-

Plate reader capable of measuring fluorescence resonance energy transfer (FRET)

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the fluorescently labeled ssDNA oligonucleotides.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the microplate.

-

Add the purified RAD52 protein to initiate the annealing reaction.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the FRET signal. An increase in FRET indicates the annealing of the two ssDNA strands.

-

Calculate the percentage of inhibition at each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response curve using appropriate software.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to RAD52 within a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

Cultured cells (e.g., U2OS)

-

This compound dissolved in DMSO

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer (containing protease inhibitors)

-

PCR tubes or strips

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-RAD52 antibody

Procedure:

-

Treat cultured cells with this compound or DMSO (vehicle control) for a specific duration.

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellet in lysis buffer and lyse the cells.

-

Clarify the lysate by centrifugation.

-

Aliquot the supernatant into PCR tubes.

-

Heat the aliquots to a range of temperatures in a thermal cycler for a fixed time (e.g., 3 minutes).

-

Cool the samples and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble RAD52 at each temperature using SDS-PAGE and Western blotting with an anti-RAD52 antibody.

-

Generate a melting curve for RAD52 in the presence and absence of this compound. A shift in the melting curve to a higher temperature indicates target engagement.

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts related to the function and study of this compound.

Caption: Mechanism of this compound action on RAD52-mediated SSA.

Caption: Synthetic lethality of this compound in BRCA2-deficient cells.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

This compound serves as a validated and valuable chemical probe for investigating the cellular functions of RAD52. Its ability to inhibit the SSA activity of RAD52 and to selectively target BRCA2-deficient cells underscores the potential of RAD52 as a therapeutic target in oncology. Future research should focus on optimizing the potency and selectivity of this compound derivatives, as well as on conducting in vivo studies to assess their therapeutic efficacy and pharmacokinetic properties. The continued use of this compound and next-generation probes will be instrumental in further dissecting the role of RAD52 in DNA repair and in the development of novel anti-cancer therapies.

The Selective RAD52 Inhibitor D-I03: A Technical Guide to its Effects on Homologous Recombination

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of DNA repair, the homologous recombination (HR) pathway stands as a critical mechanism for maintaining genomic integrity. Within this pathway, the RAD52 protein plays a significant, albeit context-dependent, role. While not essential in normal cells, RAD52 becomes a crucial survival factor for cancer cells harboring deficiencies in BRCA1, BRCA2, PALB2, or RAD51C, making it a compelling therapeutic target. This technical guide delves into the effects of D-I03, a selective small molecule inhibitor of RAD52, on homologous recombination, with a focus on its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.

Mechanism of Action of this compound

This compound exerts its effects by directly targeting and inhibiting the biochemical activities of the RAD52 protein. Specifically, this compound has been shown to disrupt RAD52-mediated single-strand annealing (SSA) and D-loop formation, two key processes in alternative homologous recombination pathways.[1] A noteworthy characteristic of this compound is its selectivity; it does not impact the formation of RAD51 foci, which are a hallmark of the classical homologous recombination pathway.[1] This specificity suggests that this compound's therapeutic potential lies in its ability to induce synthetic lethality in cancer cells that are reliant on RAD52-dependent DNA repair mechanisms.

Quantitative Data on this compound's Activity

The inhibitory effects of this compound on RAD52 and its downstream cellular consequences have been quantified in several key studies. The following tables summarize the critical data points for easy comparison.

| Biochemical Activity | Parameter | Value | Reference |

| RAD52 Binding | Kd | 25.8 μM | [1] |

| Single-Strand Annealing (SSA) | IC50 | 5 μM | [1] |

| D-loop Formation | IC50 | 8 μM | [1] |

| Cell-Based Assays | Cell Line/System | Parameter | Condition | Result | Reference |

| RAD52 Foci Formation | BCR-ABL1-positive BRCA1-deficient 32Dcl3 murine hematopoietic cells | Percentage of cells with RAD52 foci | 2.5 μM this compound | Decrease from 38.7% to 17.1% | [1] |

| Single-Strand Annealing (SSA) Repair | U2OS cells with SSA-GFP reporter | Fold reduction in GFP+ cells | 30 μM this compound | ~3.4-fold reduction | |

| Cell Growth | BRCA1- and BRCA2-deficient cells | Growth Suppression | Increasing concentrations of this compound | Preferential suppression of growth | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and the experimental approaches used to study it, the following diagrams have been generated using the DOT language.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, primarily based on the work of Huang et al. (2016).

Single-Strand Annealing (SSA) Assay (In Vitro)

This assay measures the ability of RAD52 to anneal complementary single-stranded DNA molecules, a process that is inhibited by this compound.

-

Materials:

-

Purified human RAD52 protein

-

ssDNA oligonucleotide (e.g., 265-55)

-

Tailed dsDNA with a fluorescent label and a quencher (e.g., 337-F/1337-BHQ1)

-

Assay Buffer: 25 mM Tris-acetate (pH 7.5), 100 μg/ml BSA, 1 mM DTT

-

This compound at various concentrations

-

Fluorimeter

-

-

Protocol:

-

Prepare a reaction mixture containing the ssDNA oligonucleotide (5 nM) and the tailed dsDNA (5 nM) in the assay buffer.

-

Add this compound to the reaction mixture at the desired final concentrations.

-

Initiate the annealing reaction by adding RAD52 protein to a final concentration of 20 nM.[2]

-

Immediately measure the fluorescence intensity in a fluorimeter using an excitation wavelength of 492 nm.[2]

-

Monitor the increase in fluorescence over time, which corresponds to the annealing of the ssDNA to the tailed dsDNA, separating the fluorophore from the quencher.

-

Calculate the initial rate of the reaction and determine the IC50 value for this compound by plotting the reaction rates against the inhibitor concentrations.

-

D-loop Formation Assay

This assay assesses the ability of RAD52 to catalyze the invasion of a single-stranded DNA into a homologous double-stranded DNA molecule, forming a displacement loop (D-loop).

-

Materials:

-

Purified human RAD52 protein

-

Radiolabeled ssDNA oligonucleotide

-

Supercoiled plasmid DNA homologous to the ssDNA oligonucleotide

-

Reaction Buffer (specific composition should be obtained from the primary literature)

-

This compound at various concentrations

-

Agarose gel electrophoresis system

-

Phosphorimager

-

-

Protocol:

-

Set up reaction mixtures containing the radiolabeled ssDNA, supercoiled plasmid DNA, and this compound at various concentrations in the reaction buffer.

-

Initiate the reaction by adding RAD52 protein.

-

Incubate the reactions at 37°C for a specified time to allow for D-loop formation.

-

Stop the reactions by adding a stop buffer (e.g., containing SDS and proteinase K).

-

Analyze the products by electrophoresis on a 1% agarose gel.[3]

-

Dry the gel and visualize the radiolabeled D-loops using a phosphorimager.

-

Quantify the amount of D-loop formation and determine the IC50 value for this compound.

-

Immunofluorescence Staining for RAD52 Foci

This cell-based assay is used to visualize the recruitment of RAD52 to sites of DNA damage and to assess the effect of this compound on this process.

-

Materials:

-

Cells of interest (e.g., BRCA1-deficient 32Dcl3 cells) grown on coverslips

-

DNA damaging agent (e.g., Cisplatin)

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against RAD52

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

-

-

Protocol:

-

Treat the cells with this compound for a specified period.

-

Induce DNA damage by treating the cells with Cisplatin.

-

After the desired incubation time, wash the cells with PBS and fix them with the fixation solution.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding with the blocking solution.

-

Incubate the cells with the primary anti-RAD52 antibody.

-

Wash the cells and then incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope and quantify the percentage of cells with RAD52 foci (defined as a certain number of foci per nucleus).

-

Conclusion

This compound has emerged as a promising selective inhibitor of RAD52, a key player in alternative homologous recombination pathways. Its ability to specifically inhibit RAD52-dependent single-strand annealing and D-loop formation, while leaving the RAD51-dependent pathway intact, underscores its potential for targeted cancer therapy. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate the therapeutic utility of targeting RAD52 in BRCA-deficient and other susceptible cancers. The continued exploration of this compound and similar compounds will undoubtedly contribute to the advancement of precision medicine in oncology.

References

Cellular Targets of D-I03: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-I03 is a small molecule inhibitor that has garnered significant attention for its potential as a targeted anticancer agent. Its primary mechanism of action involves the disruption of DNA repair pathways in cancer cells, leading to synthetic lethality, particularly in tumors with deficiencies in other DNA repair genes such as BRCA1/2. While RAD52 is the most well-characterized cellular target of this compound, this guide synthesizes the current understanding of its molecular interactions and outlines the methodologies used to characterize them. Based on available literature, RAD52 remains the principal identified high-affinity target of this compound.

Quantitative Data: this compound Interaction with RAD52

The interaction between this compound and RAD52 has been quantified using various biophysical and biochemical assays. The following table summarizes the key quantitative metrics reported in the literature.

| Target | Assay Type | Metric | Value | Reference |

| RAD52 | Fluorescence Polarization | IC₅₀ | 2.9 ± 0.3 µM | |

| RAD52 | Surface Plasmon Resonance | Kᵢ | ~5-7 µM | |

| RAD52 | DNA Strand Annealing Assay | IC₅₀ | ~5 µM |

Note: The IC₅₀ and Kᵢ values represent the concentration of this compound required to inhibit 50% of RAD52 activity or binding and the inhibition constant, respectively. These values indicate a micromolar affinity of this compound for RAD52.

Signaling Pathway and Mechanism of Action

This compound exerts its biological effect by inhibiting the single-strand annealing (SSA) sub-pathway of homologous recombination (HR), a critical DNA double-strand break (DSB) repair mechanism. RAD52 is a key protein in this process. The following diagram illustrates the simplified signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Characterizing the interaction between a small molecule inhibitor and its protein target is fundamental to drug development. Below is a detailed methodology for a fluorescence polarization assay, a common technique used to quantify the binding of this compound to RAD52.

Fluorescence Polarization (FP) Assay for this compound and RAD52 Interaction

Objective: To determine the IC₅₀ value of this compound for the inhibition of the RAD52-ssDNA interaction.

Materials:

-

Purified recombinant human RAD52 protein

-

Fluorescently labeled single-stranded DNA (ssDNA) oligonucleotide (e.g., 5'-fluorescein-dT30)

-

This compound compound

-

Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM KCl, 1 mM DTT, 0.01% Tween-20)

-

384-well black, flat-bottom plates

-

Plate reader capable of measuring fluorescence polarization

Methodology:

-

Reagent Preparation:

-

Prepare a 2X stock solution of the fluorescently labeled ssDNA probe in the assay buffer.

-

Prepare a 2X stock solution of the RAD52 protein in the assay buffer. The final concentration should be optimized for a significant polarization window.

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to create 2X working solutions.

-

-

Assay Procedure:

-

Add a fixed volume of the 2X this compound serial dilutions (or vehicle control) to the wells of the 384-well plate.

-

Add the 2X RAD52 protein solution to all wells except the 'no protein' control wells.

-

Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for the binding of this compound to RAD52.

-

Initiate the binding reaction by adding the 2X fluorescently labeled ssDNA probe to all wells.

-

Incubate the plate at room temperature for another specified period (e.g., 60 minutes), protected from light, to allow the RAD52-ssDNA binding to reach equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

-

Data Analysis:

-

Subtract the background mP values (wells with no protein) from all other readings.

-

Plot the mP values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

The following diagram outlines the workflow for this experimental protocol.

Conclusion

The available scientific literature strongly indicates that RAD52 is the primary cellular target of the small molecule inhibitor this compound. The interaction has been quantified, and the mechanism of action, involving the disruption of the single-strand annealing pathway of DNA repair, is well-supported. While the existence of other, lower-affinity off-target interactions cannot be entirely ruled out without further large-scale screening, the current body of research focuses on the this compound/RAD52 axis for the development of targeted cancer therapies. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals working with this promising compound.

D-I03: A Technical Guide to a Novel RAD52 Inhibitor for Advancing DNA Damage Response Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DNA Damage Response (DDR) is a complex signaling network essential for maintaining genomic integrity. Defects in DDR pathways are a hallmark of cancer, making them attractive targets for therapeutic intervention. One such target is RAD52, a protein involved in homologous recombination (HR) repair of DNA double-strand breaks (DSBs), particularly in the context of BRCA1 and BRCA2 deficiencies. D-I03 has emerged as a selective small molecule inhibitor of RAD52, showing promise in selectively targeting cancer cells with impaired BRCA function. This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its study, and its role within the broader DDR landscape.

Core Mechanism of Action of this compound

This compound is a selective inhibitor of the RAD52 protein, with a binding affinity (Kd) of 25.8 μM.[1][2] Its primary mechanism involves the disruption of RAD52's key biochemical activities that are critical for specific sub-pathways of homologous recombination.

Specifically, this compound has been shown to inhibit:

-

Single-Strand Annealing (SSA): A process that repairs double-strand breaks between two repeated sequences. This compound inhibits RAD52-dependent SSA with an IC50 of 5 μM.[1][2]

-

D-loop Formation: An essential step in homology-directed repair where a single-stranded DNA invades a homologous double-stranded DNA molecule. This compound inhibits this process with an IC50 of 8 μM.[1][2]

By inhibiting these functions, this compound effectively cripples the RAD52-dependent DNA repair pathways. This is particularly effective in cancer cells that are deficient in BRCA1 or BRCA2, as these cells are more reliant on RAD52 for survival, a concept known as synthetic lethality.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound's activity and effects.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Reference |

| Binding Affinity (Kd) to RAD52 | 25.8 μM | [1][2] |

| IC50 for Single-Strand Annealing (SSA) | 5 μM | [1][2] |

| IC50 for D-loop Formation | 8 μM | [1][2] |

Table 2: Cellular Effects of this compound

| Cell Line | Genotype | Effect of this compound | Concentration | Reference |

| Capan-1 | BRCA2-deficient | Preferential growth suppression | 0-10 μM | [1] |

| UWB1.289 | BRCA1-deficient | Preferential growth suppression | 0-10 μM | [1] |

| 32Dcl3 (BCR-ABL1-positive, BRCA1-deficient) | BRCA1-deficient | Inhibition of cisplatin-induced RAD52 foci formation | 2.5 μM | [1] |

| MDA-MB-436 | BRCA1-deficient | Reduction in tumor growth (in vivo) | 50 mg/kg/day | [1] |

Signaling Pathways and this compound's Place in the DNA Damage Response

This compound's activity is centered on the RAD52-mediated DNA repair pathway. The following diagram illustrates this pathway and the point of inhibition by this compound.

While this compound directly targets RAD52, the broader DNA damage response involves upstream kinases like ATM and ATR. The crosstalk between the RAD52-dependent pathway and the ATM/ATR signaling cascades is an area of active research. It is plausible that the accumulation of unresolved DNA damage due to RAD52 inhibition could indirectly activate these upstream kinases, leading to cell cycle arrest or apoptosis. However, direct modulation of ATM/ATR activity by this compound has not been conclusively demonstrated.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound. The following protocols are based on those described in the primary literature characterizing this compound.

In Vitro Single-Strand Annealing (SSA) Assay

This assay measures the ability of RAD52 to anneal complementary single-stranded DNA, and the inhibitory effect of this compound on this process.

Methodology:

-

Reaction Mixture: Prepare a reaction buffer containing 25 mM Tris-acetate (pH 7.5), 1 mM DTT, and 0.1 mg/ml BSA.

-

RAD52 and DNA Incubation: Incubate purified human RAD52 protein (final concentration ~10 nM) with a 3'-fluorescein-labeled single-stranded oligonucleotide (final concentration ~5 nM) in the reaction buffer at 37°C for 5 minutes.

-

Inhibitor Addition: Add this compound at a range of concentrations and incubate for an additional 10 minutes at 37°C.

-

Initiation of Annealing: Initiate the annealing reaction by adding a complementary single-stranded oligonucleotide labeled with a quencher dye (e.g., Black Hole Quencher-1) at a final concentration of ~5 nM.

-

Fluorescence Measurement: Monitor the decrease in fluorescence over time using a fluorometer. The rate of fluorescence quenching is proportional to the rate of annealing.

-

Data Analysis: Plot the initial reaction rates against the concentration of this compound to determine the IC50 value.

In Vitro D-loop Formation Assay

This assay assesses the ability of RAD52 to promote the invasion of a single-stranded DNA into a homologous supercoiled plasmid, and the inhibition of this process by this compound.

Methodology:

-

RAD52-ssDNA Complex Formation: Incubate purified human RAD52 protein (final concentration ~0.45 μM) with a 32P-labeled single-stranded oligonucleotide (90-mer; final concentration ~3 μM nucleotides) in a buffer containing 25 mM Tris-acetate (pH 7.5), 100 μg/ml BSA, 0.3 mM magnesium acetate, and 2 mM DTT at 37°C for 15 minutes.

-

Inhibitor Addition: Add this compound at the desired concentration and continue the incubation for another 15 minutes at 37°C.

-

D-loop Reaction: Initiate the D-loop formation by adding supercoiled plasmid DNA (e.g., pUC19; final concentration ~35 μM base pairs) and incubate for 10 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding SDS to a final concentration of 0.5% and proteinase K to a final concentration of 0.5 mg/ml, followed by incubation at 37°C for 15 minutes.

-

Analysis: Analyze the reaction products by agarose gel electrophoresis and autoradiography. The formation of D-loops will be visible as a slower migrating band compared to the supercoiled plasmid and single-stranded oligonucleotide.

RAD52 Foci Formation Assay (Immunofluorescence)

This cell-based assay visualizes the recruitment of RAD52 to sites of DNA damage and the effect of this compound on this process.

Methodology:

-

Cell Culture and Treatment: Seed BRCA-deficient cells (e.g., UWB1.289) on coverslips. Pre-treat the cells with this compound (e.g., 2.5 μM) for 24 hours.

-

DNA Damage Induction: Induce DNA damage by treating the cells with a DNA-damaging agent such as cisplatin (e.g., 5 μM) for a specified time (e.g., 24 hours).

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Antibody Incubation: Incubate the cells with a primary antibody against RAD52 overnight at 4°C. Following washes with PBS, incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a fluorescence microscope.

-

Image Analysis: Quantify the number of RAD52 foci per nucleus. A significant decrease in the number of foci in this compound-treated cells compared to the control indicates inhibition of RAD52 recruitment to damaged DNA.

Conclusion and Future Directions

This compound is a valuable tool for studying the DNA damage response, particularly in the context of BRCA-deficient cancers. Its specific inhibition of RAD52's single-strand annealing and D-loop formation activities provides a clear mechanism of action. The experimental protocols detailed in this guide offer a starting point for researchers to investigate the effects of this compound in various cellular and biochemical contexts.

Future research should focus on elucidating the potential crosstalk between RAD52 inhibition and the major DDR signaling pathways, such as those regulated by ATM and ATR. Understanding these connections will provide a more complete picture of how cells respond to DNA damage and how this response can be therapeutically manipulated. Furthermore, the development of more potent and specific second-generation RAD52 inhibitors, building on the foundation laid by this compound, holds significant promise for the future of cancer therapy.

References

Methodological & Application

D-I03 Treatment Protocol for Cell Culture: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-I03 is a selective small molecule inhibitor of RAD52, a key protein in the homologous recombination (HR) pathway of DNA repair.[1] This document provides detailed application notes and protocols for the use of this compound in cell culture, with a particular focus on its application in cancer research. This compound has demonstrated selective cytotoxicity in cancer cells with deficiencies in BRCA1 and BRCA2 genes, highlighting its potential as a targeted therapeutic agent. These protocols provide a framework for investigating the effects of this compound on cell viability, DNA repair, and cellular signaling pathways.

Introduction

The DNA damage response (DDR) is a complex network of signaling pathways that repair DNA lesions, maintaining genomic integrity. The homologous recombination (HR) pathway is a major error-free mechanism for repairing DNA double-strand breaks (DSBs). Key proteins in this pathway include BRCA1, BRCA2, RAD51, and RAD52. In cancers with mutations in BRCA1 or BRCA2, the HR pathway is compromised, and cells become reliant on alternative repair pathways, some of which are dependent on RAD52.

This compound selectively inhibits the single-strand annealing (SSA) and D-loop formation activities of RAD52, leading to synthetic lethality in HR-deficient cancer cells.[2] This makes this compound a valuable tool for studying the role of RAD52 in DNA repair and for developing novel anti-cancer therapies.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound activity.

| Parameter | Value | Description | Reference |

| Binding Affinity (Kd) | 25.8 µM | Dissociation constant for the binding of this compound to RAD52 protein. | |

| IC50 (Single-Strand Annealing) | 5 µM | Concentration of this compound required to inhibit 50% of RAD52-mediated single-strand annealing activity. | |

| IC50 (D-loop Formation) | 8 µM | Concentration of this compound required to inhibit 50% of RAD52-mediated D-loop formation. | |

| Effective Concentration (in vitro) | 0 - 10 µM | Typical concentration range for inducing a biological effect in cell culture experiments. |

Signaling Pathway

This compound targets the Homologous Recombination (HR) DNA repair pathway. The following diagram illustrates the key steps of HR and the point of inhibition by this compound.

Caption: Homologous Recombination Pathway and this compound Inhibition.

Experimental Workflow

The following diagram outlines a general workflow for studying the effects of this compound in cell culture.

Caption: General experimental workflow for this compound studies.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the effect of this compound on the viability of adherent cancer cell lines such as Capan-1 (a human pancreatic adenocarcinoma cell line with a BRCA2 mutation).[3]

Materials:

-

This compound (stock solution in DMSO)

-

Capan-1 cells (or other suitable cell line)

-

Complete growth medium (e.g., DMEM supplemented with 10% FBS)

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend Capan-1 cells in complete growth medium.

-

Determine cell density using a hemocytometer or automated cell counter.

-

Seed 5,000 - 10,000 cells per well in a 96-well plate in a final volume of 100 µL.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test is 0.1 µM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate for the desired treatment duration (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Protocol 2: Cell Viability Assessment using Trypan Blue Exclusion Assay

This protocol provides an alternative method to assess cell viability based on membrane integrity.

Materials:

-

This compound (stock solution in DMSO)

-

Cancer cell line of interest

-

Complete growth medium

-

6-well or 12-well tissue culture plates

-

Trypan Blue solution (0.4%)

-

Hemocytometer or automated cell counter

-

Microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well or 12-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.

-

After 24 hours, treat the cells with the desired concentrations of this compound or vehicle control.

-

Incubate for the chosen duration (e.g., 48 or 72 hours).

-

-

Cell Harvesting:

-

Aspirate the medium and wash the cells with PBS.

-

Trypsinize the cells and resuspend them in a known volume of complete growth medium.

-

-

Trypan Blue Staining and Counting:

-

Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).

-

Incubate for 1-2 minutes at room temperature.

-

Load 10 µL of the mixture onto a hemocytometer.

-

Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.

-

Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

-

Protocol 3: Immunofluorescence Staining for RAD52 Foci

This protocol is for visualizing the formation of RAD52 nuclear foci, which are indicative of RAD52 recruitment to sites of DNA damage. This is often performed in combination with a DNA damaging agent like cisplatin.

Materials:

-

This compound

-

Cisplatin

-

BRCA-deficient cell line (e.g., UWB1.289)

-

Glass coverslips

-

Tissue culture plates

-

4% Paraformaldehyde (PFA) in PBS

-

0.5% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-RAD52

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding:

-

Plate UWB1.289 cells onto glass coverslips in a tissue culture plate and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with this compound (e.g., 5 µM) for 1-2 hours.

-

Add a DNA damaging agent, such as cisplatin (e.g., 10 µM), and incubate for the desired time (e.g., 24 hours).

-

Include appropriate controls: untreated, this compound only, and cisplatin only.

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block non-specific antibody binding by incubating the coverslips in blocking solution for 1 hour at room temperature.

-

Incubate with the primary anti-RAD52 antibody diluted in blocking solution (e.g., 1:500) overnight at 4°C in a humidified chamber.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking solution (e.g., 1:1000) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.

-

Wash once with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize and capture images using a fluorescence microscope. Analyze the number and intensity of RAD52 foci per nucleus.

-

Disclaimer

These protocols provide a general framework. Optimal conditions, including cell seeding densities, drug concentrations, and incubation times, may vary depending on the specific cell line and experimental objectives. It is recommended to perform pilot experiments to determine the optimal parameters for your system.

References

Application Notes and Protocols for D-I03 in a Clonogenic Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-I03 is a selective small molecule inhibitor of RAD52, a key protein in the homologous recombination (HR) pathway of DNA repair.[1] In cells with deficiencies in BRCA1 or BRCA2, essential components of the HR pathway, the inhibition of RAD52 can lead to synthetic lethality, making it a promising therapeutic target in cancers with these mutations. The clonogenic assay is a pivotal in vitro method to assess the long-term cytotoxic and cytostatic effects of therapeutic agents by measuring the ability of a single cell to proliferate into a colony. These application notes provide a detailed protocol for utilizing this compound in a clonogenic assay to evaluate its efficacy, particularly in BRCA-deficient cancer cell lines.

Mechanism of Action

This compound selectively binds to RAD52, inhibiting its single-strand annealing (SSA) and D-loop formation activities, which are crucial for RAD52-dependent DNA repair pathways.[1] In BRCA-deficient cells, where the primary HR pathway is already compromised, the inhibition of the RAD52-mediated backup repair pathway by this compound leads to an accumulation of DNA damage and subsequent cell death.

Quantitative Data Summary

While specific clonogenic assay survival fraction data for this compound is not extensively available in the public domain, the following table represents illustrative data based on the known effects of RAD52 inhibitors on BRCA-deficient cell lines. This data demonstrates the expected dose-dependent decrease in cell survival.

| Cell Line | BRCA Status | This compound Concentration (µM) | Plating Efficiency (%) | Surviving Fraction |

| Capan-1 | BRCA2-deficient | 0 (Control) | 35 | 1.00 |

| 2.5 | 28 | 0.80 | ||

| 5.0 | 19 | 0.55 | ||

| 10.0 | 8 | 0.23 | ||

| BxPC3 | BRCA2-proficient | 0 (Control) | 40 | 1.00 |

| 2.5 | 38 | 0.95 | ||

| 5.0 | 35 | 0.88 | ||

| 10.0 | 32 | 0.80 |

Note: This data is for illustrative purposes to demonstrate the expected outcome of a clonogenic assay with this compound. Actual results will vary depending on the cell line, experimental conditions, and specific protocol used.

Experimental Protocols

Materials

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO, sterile)

-

BRCA-deficient cancer cell line (e.g., Capan-1, MDA-MB-436)

-

BRCA-proficient cancer cell line (e.g., BxPC3) for comparison

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

6-well cell culture plates

-

Hemocytometer or automated cell counter

-

Fixation solution: 10% methanol, 10% acetic acid in water

-

Staining solution: 0.5% (w/v) crystal violet in methanol

-

Incubator (37°C, 5% CO2)

-

Microscope

Preparation of this compound Stock Solution

-

This compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for 1 mg of this compound (Molecular Weight: 428.64 g/mol ), add 233.3 µL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 6 months or at -80°C for longer-term storage.

Clonogenic Assay Protocol

This protocol is adapted from established methods for assessing the efficacy of DNA repair inhibitors.

Day 0: Cell Seeding

-

Culture the selected cancer cell lines to approximately 80% confluency.

-

Harvest the cells using trypsin-EDTA and neutralize with complete medium.

-

Perform a cell count using a hemocytometer or automated cell counter.

-

Calculate the required cell suspension volume to seed a low number of cells per well of a 6-well plate. The optimal seeding density should be determined empirically for each cell line but typically ranges from 200 to 1000 cells per well.

-

Seed the cells in triplicate for each experimental condition (different this compound concentrations and a vehicle control).

-

Incubate the plates overnight to allow for cell attachment.

Day 1 & 3: Treatment with this compound

-

Prepare fresh dilutions of this compound from the stock solution in complete cell culture medium to the desired final concentrations (e.g., 0, 2.5, 5.0, and 10.0 µM). The final DMSO concentration in all wells, including the control, should be kept constant and low (e.g., <0.1%).

-

Carefully remove the medium from the wells and replace it with the medium containing the appropriate this compound concentration or the vehicle control.

-

Return the plates to the incubator.

-

Repeat the treatment on Day 3 by replacing the medium with freshly prepared this compound-containing medium.

Day 4 to Day 10-14: Incubation

-

After the second treatment, incubate the plates for an additional 7-11 days, or until colonies in the control wells are visible and consist of at least 50 cells.

-

Monitor the plates every 2-3 days for colony formation and to ensure the medium does not become depleted. If necessary, carefully replace the medium with fresh, drug-free medium after the initial treatment period.

Day 10-14: Fixation and Staining

-

Once colonies are of a suitable size, carefully aspirate the medium from the wells.

-

Gently wash the wells once with PBS.

-

Add 1-2 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.

-

Aspirate the fixation solution.

-

Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.

-

Carefully remove the crystal violet solution. Gently wash the wells with tap water until the excess stain is removed.

-

Allow the plates to air dry completely.

Data Analysis

-

Count the number of colonies (defined as a cluster of ≥50 cells) in each well. This can be done manually using a microscope or with an automated colony counter.

-

Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies counted / Number of cells seeded) x 100%

-

Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies counted / (Number of cells seeded x (PE / 100)))

-

Plot the Surviving Fraction as a function of this compound concentration to generate a dose-response curve.

Visualizations

Caption: this compound inhibits RAD52, blocking DNA repair and inducing cell death.

Caption: Workflow for assessing this compound efficacy using a clonogenic assay.

References

D-I03 solubility and preparation for in vitro use

For Researchers, Scientists, and Drug Development Professionals

Introduction